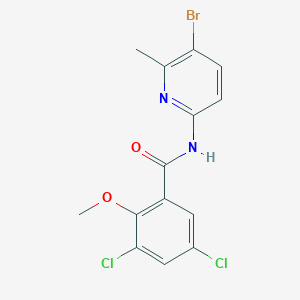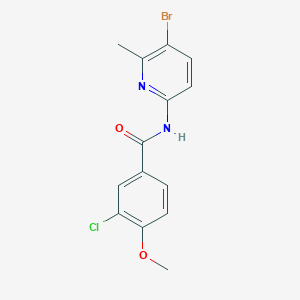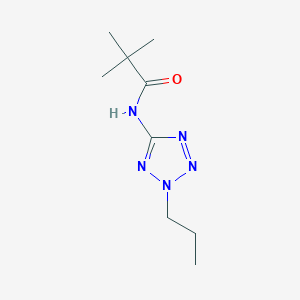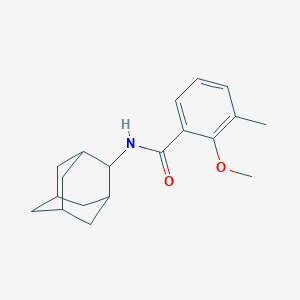![molecular formula C17H19N3O2 B244895 N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
N-[3-(pentanoylamino)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(pentanoylamino)phenyl]nicotinamide, also known as FK866, is a potent and selective inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. FK866 has since been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[3-(pentanoylamino)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD. NAD is an essential cofactor involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. Depletion of NAD levels by N-[3-(pentanoylamino)phenyl]nicotinamide leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis in cancer cells.
Biochemical and physiological effects:
N-[3-(pentanoylamino)phenyl]nicotinamide has been shown to induce apoptosis in cancer cells by depleting NAD levels. In addition, N-[3-(pentanoylamino)phenyl]nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammatory disorders. N-[3-(pentanoylamino)phenyl]nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(pentanoylamino)phenyl]nicotinamide in lab experiments is its potent and selective inhibition of NAMPT, which allows for the specific depletion of NAD levels. However, one limitation of using N-[3-(pentanoylamino)phenyl]nicotinamide is its potential toxicity, as NAD depletion can also affect normal cells. Therefore, careful dosage and administration of N-[3-(pentanoylamino)phenyl]nicotinamide are necessary in lab experiments.
Zukünftige Richtungen
For research on N-[3-(pentanoylamino)phenyl]nicotinamide include the development of more potent and selective NAMPT inhibitors, as well as the identification of biomarkers that can predict the response to NAMPT inhibitors in cancer patients. In addition, the potential therapeutic applications of N-[3-(pentanoylamino)phenyl]nicotinamide in other diseases, such as autoimmune diseases and neurodegenerative disorders, warrant further investigation.
Synthesemethoden
N-[3-(pentanoylamino)phenyl]nicotinamide is synthesized through a multistep process involving the condensation of 3-aminobenzamide with pentanoyl chloride to form N-(3-aminophenyl)pentanamide. This intermediate is then coupled with nicotinoyl chloride to form N-[3-(pentanoylamino)phenyl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(pentanoylamino)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer, N-[3-(pentanoylamino)phenyl]nicotinamide has been shown to induce apoptosis in cancer cells by depleting NAD levels, which are essential for cell survival. N-[3-(pentanoylamino)phenyl]nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-9-16(21)19-14-7-4-8-15(11-14)20-17(22)13-6-5-10-18-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
MHSPIEJXDVPJRF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)


![N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B244825.png)


![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)